molecular formula C18H20ClN3O2 B4491602 1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA

1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA

Cat. No.: B4491602
M. Wt: 345.8 g/mol
InChI Key: SJVOYHGMIMVVRI-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and morpholinyl groups in its structure suggests potential biological activity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA typically involves the reaction of 3-chloroaniline with 4-(morpholin-4-yl)benzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the morpholinyl group suggests potential interactions with protein targets, while the chlorophenyl group might contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-morpholinyl)urea: Similar structure but lacks the benzyl group.

    1-(3-Chlorophenyl)-3-(4-piperidinyl)urea: Similar structure but contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(3-CHLOROPHENYL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}UREA is unique due to the presence of both chlorophenyl and morpholinyl groups, which might confer distinct biological and chemical properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(4-morpholin-4-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-2-1-3-16(12-15)21-18(23)20-13-14-4-6-17(7-5-14)22-8-10-24-11-9-22/h1-7,12H,8-11,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVOYHGMIMVVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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